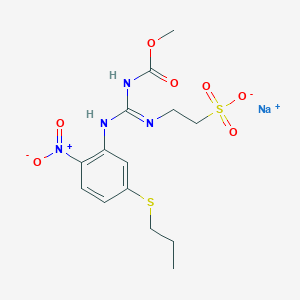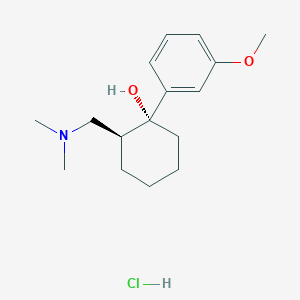
Chlorhydrate de trans-tramadol
Vue d'ensemble
Description
Trans-Tramadol hydrochloride (trans-TCH) is a synthetic opioid analgesic drug which is used to treat moderate to severe pain. It is a racemic mixture of two enantiomers, trans-TCH and cis-TCH, and has been found to be effective in treating pain in humans. The trans-TCH enantiomer has been found to be more potent and longer-acting than the cis-TCH enantiomer.
Applications De Recherche Scientifique
Étalons de référence pharmaceutiques
Le chlorhydrate de trans-tramadol est utilisé comme matériau de référence certifié dans la recherche pharmaceutique. Il sert d'étalon secondaire pour le contrôle qualité, garantissant l'exactitude et la cohérence des méthodes analytiques utilisées dans le développement et les tests des médicaments .
Systèmes de libération contrôlée des médicaments
La recherche innovante a conduit au développement d'échafaudages d'hydrogel sensibles au pH qui incorporent du this compound. Ces hydrogels sont conçus pour gonfler et libérer le médicament de manière contrôlée, ce qui est crucial pour maintenir des niveaux thérapeutiques du médicament sur des périodes prolongées .
Études toxicologiques
Le this compound fait l'objet d'études toxicologiques en raison de son potentiel de mauvaise utilisation et d'intoxication. La recherche dans ce domaine se concentre sur la compréhension du mécanisme d'action du médicament, de la présentation clinique et de la prise en charge de l'empoisonnement au tramadol, ce qui est essentiel pour la santé et la sécurité publiques .
Recherche en biosynthèse
Le composé est également utilisé dans la recherche en biosynthèse pour étudier les voies de production naturelles du tramadol dans les plantes. Cette recherche peut conduire à la découverte de nouvelles façons de synthétiser le tramadol, réduisant potentiellement les coûts de fabrication et l'impact environnemental .
Traitement de l'éjaculation précoce
Des études cliniques ont exploré l'utilisation du this compound comme traitement de l'éjaculation précoce (EP). La recherche indique que le tramadol pourrait être une option efficace et sûre pour les hommes atteints d'EP légère à sévère .
Recherche sur les analgésiques
En tant qu'analgésique, le this compound est largement étudié pour son efficacité dans le traitement de la douleur modérée à sévère. La recherche dans ce domaine vise à optimiser les schémas posologiques et à minimiser les effets secondaires, améliorant ainsi les résultats pour les patients .
Applications en science des matériaux
Le this compound est étudié en science des matériaux pour son incorporation dans divers biomatériaux. Ces études visent à améliorer la biocompatibilité et la fonctionnalité des dispositifs médicaux et des implants .
Pharmacocinétique et pharmacodynamie
La recherche sur le this compound comprend également sa pharmacocinétique et sa pharmacodynamie. Les études dans ce domaine sont cruciales pour comprendre l'absorption, la distribution, le métabolisme et l'excrétion du médicament, ce qui permet une utilisation clinique sûre et efficace .
Mécanisme D'action
Target of Action
Tramadol hydrochloride, a synthetic analgesic drug, exhibits both opioid and non-opioid properties . It primarily targets the µ-opioid receptors , mainly through its active metabolite (+)-M1 . It also acts on the central nervous system (CNS) .
Mode of Action
Tramadol’s mode of action is unique due to its dual function. It selectively activates the µ-opioid receptors, mainly through the active metabolite (+)-M1 . This activation results in an analgesic effect. Additionally, tramadol inhibits the reuptake of noradrenaline (norepinephrine) and serotonin (5-hydroxytryptamine; 5-HT) . This inhibition augments the concentration of these neurotransmitters in the synaptic cleft, contributing to its analgesic action .
Biochemical Pathways
Tramadol’s action involves several biochemical pathways. It is metabolized in the liver via cytochrome P450-catalyzed O and N-demethylation , followed by conjugation with glucuronic acid and sulfate . The metabolic enzymes involved include CYP3A4, CYP2B6, and CYP2D6 . The metabolites formed, especially the active metabolite (+)-M1, play a crucial role in tramadol’s analgesic effect .
Pharmacokinetics
Tramadol exhibits rapid distribution in the body, with about 20% plasma protein binding . It is mainly metabolized by O- and N-demethylation, followed by conjugation reactions forming glucuronides and sulfates . Tramadol and its metabolites are primarily excreted via the kidneys . The mean elimination half-life of tramadol is about 6 hours .
Result of Action
The primary result of tramadol’s action is its analgesic effect, making it effective in treating moderate to severe pain . Tramadol intoxication can affect multiple organ systems, leading to various side effects such as seizures, cns depression, anxiety, and even life-threatening complications such as cardiopulmonary arrest .
Action Environment
The action, efficacy, and stability of tramadol can be influenced by various environmental factors. For instance, co-administration with other medications, particularly CNS depressants like benzodiazepines and ethanol, can lead to fatal tramadol intoxications . Furthermore, genetic factors, such as polymorphisms in metabolic enzymes like CYP2D6, can significantly influence tramadol’s metabolism and hence its action .
Safety and Hazards
Tramadol hydrochloride may induce psychic and physical dependence of the morphine-type (μ-opioid) . Misuse of this medicine can cause addiction, overdose, or death . It should not be used if you are suicidal or prone to addiction . It should not be given to a child younger than 12 years old . Taking tramadol during pregnancy may cause life-threatening withdrawal symptoms in the newborn .
Analyse Biochimique
Biochemical Properties
trans-Tramadol hydrochloride: interacts with various enzymes and proteins in biochemical reactions. It has been found to have a neuroprotective potential in ICV-STZ-treated rats . The compound interacts with enzymes such as acetylcholinesterase and oxidative stress parameters .
Cellular Effects
trans-Tramadol hydrochloride: has significant effects on various types of cells and cellular processes. It influences cell function by attenuating behavioral, biochemical, mitochondrial, and histological alterations . It also impacts cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, trans-Tramadol hydrochloride exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Its neuroprotective effect is comparable to memantine .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of trans-Tramadol hydrochloride change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is still being researched .
Dosage Effects in Animal Models
The effects of trans-Tramadol hydrochloride vary with different dosages in animal models. Low (5 mg/kg) and intermediate (10 mg/kg) doses of tramadol significantly attenuated behavioral, biochemical, mitochondrial, and histological alterations, suggesting its neuroprotective potential .
Metabolic Pathways
trans-Tramadol hydrochloride: is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P4502D6 and cofactors during its metabolism .
Transport and Distribution
The transport and distribution of trans-Tramadol hydrochloride within cells and tissues are complex processes that involve various transporters or binding proteins . The effects on its localization or accumulation are still being researched .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Propriétés
IUPAC Name |
(1R,2S)-2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2.ClH/c1-17(2)12-14-7-4-5-10-16(14,18)13-8-6-9-15(11-13)19-3;/h6,8-9,11,14,18H,4-5,7,10,12H2,1-3H3;1H/t14-,16-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPKXEPBICJTCRU-DMLYUBSXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1CCCCC1(C2=CC(=CC=C2)OC)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C[C@@H]1CCCC[C@@]1(C2=CC(=CC=C2)OC)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60224225 | |
| Record name | trans-Tramadol hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60224225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.83 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73806-49-2, 22204-88-2 | |
| Record name | trans-Tramadol hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073806492 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | trans-Tramadol hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60224225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1RS,2SR)-2-[(Dimethylamino)methyl]-1-(3-methoxyphenyl) cyclohexanol Hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CIS-(±) -2-[ (DIMETHYLAMINO) METHYL]-1- (METHOXYPHENYL)CYCLOHEXANOL HYDROCHLORIDE AMINO] ETHYL] -1,2 -BENZENDIOL HYDROCHLORIDE. | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRAMADOL HYDROCHLORIDE, TRANS- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5S5NK3Y57M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key pharmacokinetic differences between the enantiomers of trans-tramadol and its metabolite, trans-O-demethyltramadol?
A1: Research using isolated rat kidneys has shown that the renal clearance of trans-tramadol is stereoselective. [, ] The (+)-enantiomer of trans-tramadol is preferentially excreted in urine compared to the (-)-enantiomer. Interestingly, the O-demethylation of trans-tramadol in the kidneys also exhibits stereoselectivity, with the (-)-enantiomer being preferentially metabolized. [] This metabolic process yields trans-O-demethyltramadol, which also displays stereoselective renal clearance, with the (+)-enantiomer being preferentially eliminated in urine. []
Q2: What is the relationship between the serum concentrations of trans-tramadol enantiomers and its metabolite with analgesic effects and adverse reactions in a clinical setting?
A2: A study investigating postoperative patients administered different intravenous doses of trans-tramadol hydrochloride revealed a correlation between higher serum concentrations of trans-tramadol enantiomers and an increased frequency and severity of adverse reactions. [] Interestingly, while higher doses led to increased concentrations of both the parent drug and its metabolite, the analgesic effect appeared to correlate more strongly with the concentration of (+)-O-demethyltramadol. [] This suggests that the analgesic action of trans-tramadol is primarily driven by this specific enantiomer of its active metabolite.
Q3: Are there analytical methods available to differentiate and quantify the isomers of trans-tramadol hydrochloride in pharmaceutical preparations?
A3: Yes, high-performance capillary electrophoresis (HPCE) has been successfully employed to separate and quantify the four isomers of trans-tramadol hydrochloride in pharmaceutical preparations. [] This method utilizes a specific buffer system and cyclodextrin to achieve separation, allowing for accurate determination of each isomer's concentration. [] This is particularly important for quality control purposes to ensure the correct enantiomeric composition in drug products.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



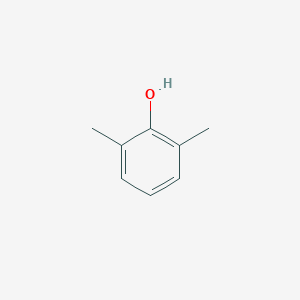
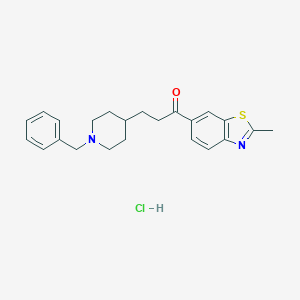

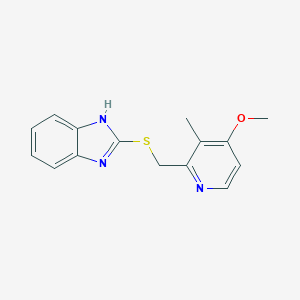
![N-[4,5-dihydroxy-6-(hydroxymethyl)-2-[2,3,6-trihydroxy-4-(hydroxymethyl)cyclohexyl]oxyoxan-3-yl]acetamide](/img/structure/B121319.png)

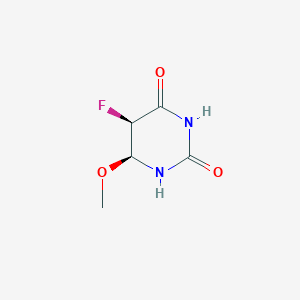
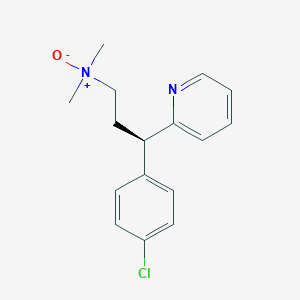
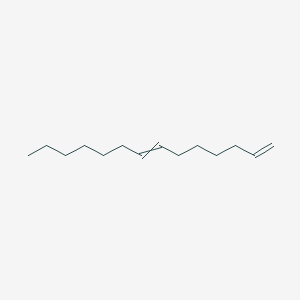
![5-[(Oxan-2-yl)oxy]-2-(pyridin-3-yl)pentanenitrile](/img/structure/B121341.png)
